molecular formula C16H9Cl3N4O4S B11775149 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11775149
M. Wt: 459.7 g/mol
InChI Key: XNHHSLRNLRFOMB-UHFFFAOYSA-N
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Description

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that features a combination of nitrophenyl, oxadiazole, and trichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with 2,4,6-trichloroaniline in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Uniqueness

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its methyl or chloro analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H9Cl3N4O4S

Molecular Weight

459.7 g/mol

IUPAC Name

2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C16H9Cl3N4O4S/c17-9-5-11(18)14(12(19)6-9)20-13(24)7-28-16-22-21-15(27-16)8-1-3-10(4-2-8)23(25)26/h1-6H,7H2,(H,20,24)

InChI Key

XNHHSLRNLRFOMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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